molecular formula C22H22ClN3O3 B2662381 1-(4-Chloro-2-methoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine CAS No. 1775314-06-1

1-(4-Chloro-2-methoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine

Cat. No.: B2662381
CAS No.: 1775314-06-1
M. Wt: 411.89
InChI Key: ACKDAXGYLOHXEU-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-methoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is a useful research compound. Its molecular formula is C22H22ClN3O3 and its molecular weight is 411.89. The purity is usually 95%.
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Biological Activity

1-(4-Chloro-2-methoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is a synthetic compound that has garnered attention for its potential pharmacological applications. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

  • Molecular Formula : C22H22ClN3O3
  • Molecular Weight : 411.89 g/mol
  • CAS Number : 1775314-06-1

The compound features a piperidine ring and an oxadiazole moiety, which are known to contribute to various biological activities. The structural components suggest potential interactions with biological macromolecules, influencing enzymatic pathways and receptor activities.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, studies have shown that derivatives containing the oxadiazole moiety possess effective antibacterial activity against Gram-positive and Gram-negative bacteria. A comparative analysis revealed that compounds with a piperidine backbone demonstrated enhanced activity against pathogens such as Salmonella typhi and Bacillus subtilis .

CompoundActivity Against Salmonella typhiActivity Against Bacillus subtilis
Compound AModerateStrong
Compound BWeakModerate
1-(4-Chloro-2-methoxybenzoyl)-4-[...]StrongModerate

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. In vitro studies indicate that it exhibits competitive inhibition against these enzymes, which is critical for developing treatments for conditions like Alzheimer's disease and urinary tract infections.

EnzymeIC50 Value (µM)
Acetylcholinesterase2.14 ± 0.003
Urease6.28 ± 0.003

Case Studies

One notable study synthesized a series of piperidine derivatives and assessed their biological activities. The results demonstrated that the incorporation of the oxadiazole group significantly enhanced the cytotoxicity against cancer cell lines compared to standard drugs .

Cytotoxicity Assessment

In a cell line study involving Jurkat cells (a model for T-cell leukemia), the compound exhibited an IC50 value lower than that of traditional chemotherapeutics like doxorubicin, suggesting superior efficacy in certain contexts .

Properties

IUPAC Name

(4-chloro-2-methoxyphenyl)-[4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O3/c1-28-19-14-17(23)7-8-18(19)22(27)26-11-9-15(10-12-26)13-20-24-21(25-29-20)16-5-3-2-4-6-16/h2-8,14-15H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKDAXGYLOHXEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C(=O)N2CCC(CC2)CC3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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